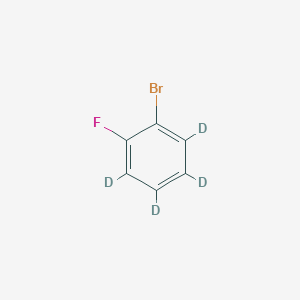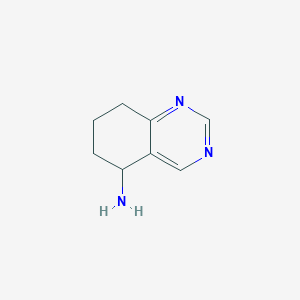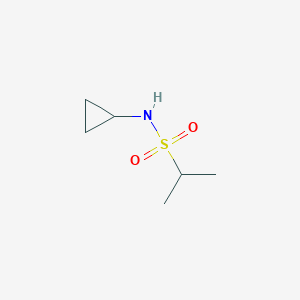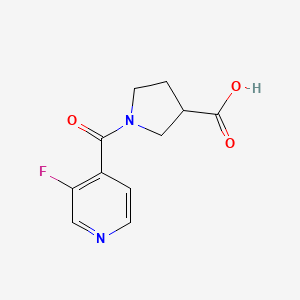
1-(3-Fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
The compound “1-(3-Fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid” is a complex organic molecule that contains a pyrrolidine ring and a fluoropyridine group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The fluoropyridine group is a pyridine ring with a fluorine atom attached, which can have interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The fluoropyridine group could be synthesized using various methods, including the introduction of fluorine atoms into lead structures .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a fluoropyridine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The fluoropyridine group, on the other hand, is a strong electron-withdrawing substituent in the aromatic ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine ring and the fluoropyridine group . The pyrrolidine ring, due to its sp3-hybridization, can undergo various types of reactions . The fluoropyridine group, being a strong electron-withdrawing substituent, can affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring and the fluoropyridine group can affect properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry due to its versatility and biological activity . The presence of the fluoropyridine moiety can influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making it a valuable scaffold for drug design. This compound could be used to synthesize novel biologically active compounds with potential applications in treating various human diseases.
Pharmacophore Development
Due to the sp3-hybridization of the pyrrolidine ring, this compound offers an efficient way to explore pharmacophore space . It can contribute to the stereochemistry of the molecule, which is crucial for the interaction with enantioselective proteins. This makes it an excellent candidate for developing selective and potent pharmacophores for target proteins in drug discovery.
Stereoselective Synthesis
The stereogenicity of the carbons in the pyrrolidine ring allows for the synthesis of different stereoisomers . This compound can be used to study the impact of stereochemistry on biological activity and binding affinity, aiding in the design of more effective and selective drug candidates.
Agricultural Chemistry: Synthesis of Herbicides and Insecticides
Fluorinated pyridines, like the one present in this compound, are known for their application in the synthesis of herbicides and insecticides . The introduction of fluorine atoms into lead structures has been a common strategy to improve the physical, biological, and environmental properties of agricultural products.
Radiobiology: Imaging Agents
The fluoropyridine component of this compound can be utilized in the synthesis of F18-substituted pyridines . These fluorinated pyridines are of special interest as potential imaging agents for various biological applications, including local radiotherapy of cancer.
Organic Synthesis: Electrophilic Fluorination
This compound can serve as a starting material for electrophilic fluorination reactions . The resulting fluorinated aromatic compounds have a wide range of applications, including the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would likely involve interactions with specific biological targets. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. For instance, it could pose risks if inhaled, ingested, or if it comes into contact with the skin or eyes . Proper handling and storage procedures should be followed to minimize these risks .
Direcciones Futuras
The future directions for the study and use of this compound could involve further exploration of its potential applications in various fields, such as medicine and agriculture . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards .
Propiedades
IUPAC Name |
1-(3-fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-9-5-13-3-1-8(9)10(15)14-4-2-7(6-14)11(16)17/h1,3,5,7H,2,4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHOIEZPUQPUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=C(C=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



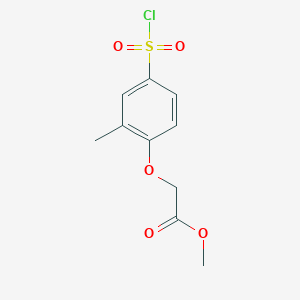
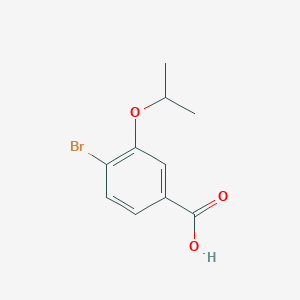
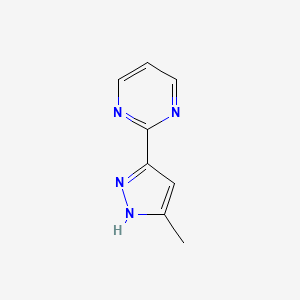




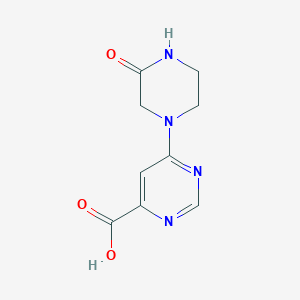
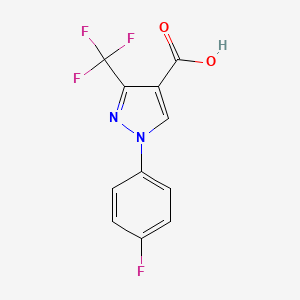
![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
